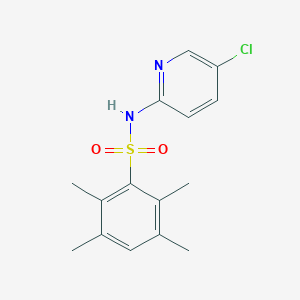![molecular formula C16H25NO4S B226120 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine involves the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting these transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and modulation of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine are primarily related to its action on the monoamine neurotransmitter systems. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in various brain regions, leading to enhanced mood, motivation, and cognition. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine in lab experiments is its high selectivity for monoamine transporters. This compound has been shown to have minimal effects on other neurotransmitter systems, making it a useful tool for studying the specific roles of dopamine, norepinephrine, and serotonin in various physiological and pathological conditions. However, one limitation of using this compound is its relatively low potency compared to other monoamine transporter inhibitors. This may require higher doses or longer exposure times to achieve the desired effects in some experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine. One area of interest is the development of more potent and selective monoamine transporter inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Finally, research on the neuroprotective effects of this compound may lead to the development of novel treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as chloroform or dichloromethane. The resulting product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine has been used in scientific research to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation, reward processing, and motor control. This compound has been used to investigate the role of these neurotransmitters in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and Parkinson's disease.
Propiedades
Nombre del producto |
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine |
|---|---|
Fórmula molecular |
C16H25NO4S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-ethylpiperidine |
InChI |
InChI=1S/C16H25NO4S/c1-5-13-8-6-7-9-17(13)22(18,19)16-11-14(20-3)12(2)10-15(16)21-4/h10-11,13H,5-9H2,1-4H3 |
Clave InChI |
DIJRSLIHPXPBGW-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
SMILES canónico |
CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)



